molecular formula C6H6Br2ClN B1444560 4-(Bromomethyl)-3-chloropyridine hydrobromide CAS No. 1256562-25-0

4-(Bromomethyl)-3-chloropyridine hydrobromide

Cat. No.: B1444560
CAS No.: 1256562-25-0
M. Wt: 287.38 g/mol
InChI Key: PBSQLOOWSVEQER-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-chloropyridine hydrobromide is a chemical compound with the molecular formula C6H5BrClN·HBr. It is a substituted pyridine derivative, where the pyridine ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-chloropyridine hydrobromide typically involves the bromination of 3-chloropyridine followed by the introduction of a bromomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve the desired bromination .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and bromination to yield the desired product with a high overall yield .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

4-(Bromomethyl)-3-chloropyridine hydrobromide is utilized in several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and coordination complexes.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound is a valuable building block in the synthesis of heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-chloropyridine hydrobromide depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the chlorine substitution at the 3-position.

    3-(Bromomethyl)pyridine hydrobromide: Bromomethyl group at the 3-position instead of the 4-position.

    4-(Chloromethyl)pyridine hydrobromide: Chloromethyl group instead of bromomethyl.

Uniqueness

4-(Bromomethyl)-3-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chlorine substituents on the pyridine ring. This dual substitution pattern imparts distinct reactivity and allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-3-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSQLOOWSVEQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-chloropyridin-4-yl)methanol (1.0 g, 7.2 mmol) in anhydrous dichloromethane (35 mL) was added dropwise tribromophosphane (750 uL, 7.9 mmol). The mixture was stirred at room temperature for 5 hours. Dichloromethane was evaporated, and the residue was dried in vacuo, affording 4-(bromomethyl)-3-chloropyridine hydrobromide. The product was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Bromomethyl)-3-chloropyridine hydrobromide
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4-(Bromomethyl)-3-chloropyridine hydrobromide
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4-(Bromomethyl)-3-chloropyridine hydrobromide
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4-(Bromomethyl)-3-chloropyridine hydrobromide

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